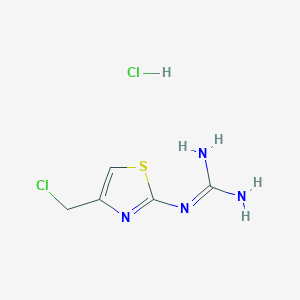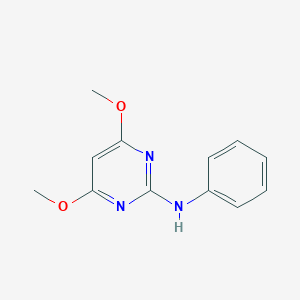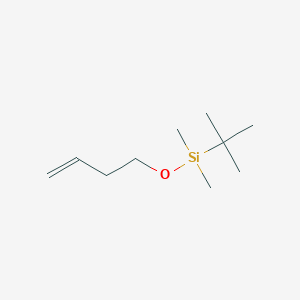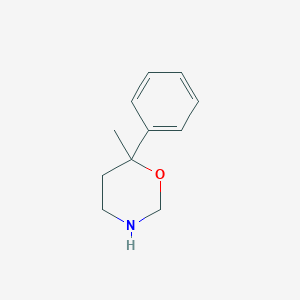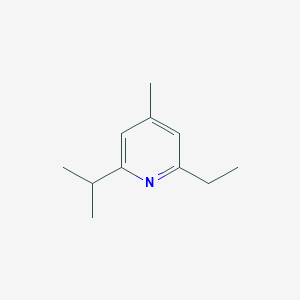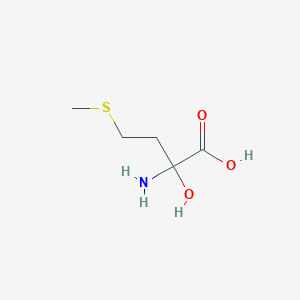
D-Methionine, 2-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Methionine, 2-hydroxy- is a derivative of the amino acid methionine. It has been found to have various biochemical and physiological effects, making it a topic of interest in scientific research.
Wirkmechanismus
D-Methionine, 2-hydroxy- works by increasing the levels of glutathione, a powerful antioxidant, in the body. Glutathione helps to neutralize free radicals and reduce oxidative stress, which can lead to cell damage and inflammation. In addition, D-Methionine, 2-hydroxy- has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
D-Methionine, 2-hydroxy- has been found to have various biochemical and physiological effects. It has been shown to increase glutathione levels, reduce oxidative stress and inflammation, and improve cognitive function. In addition, it has been found to have anti-cancer properties, making it a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
D-Methionine, 2-hydroxy- has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be non-toxic at therapeutic doses. However, one limitation is that it can be difficult to determine the optimal dosage for therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on D-Methionine, 2-hydroxy-. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to determine the optimal dosage and duration of treatment for therapeutic effects. Finally, more studies are needed to fully understand the mechanisms of action of D-Methionine, 2-hydroxy- and its potential applications in various diseases and conditions.
In conclusion, D-Methionine, 2-hydroxy- is a derivative of the amino acid methionine that has been found to have various biochemical and physiological effects. It has potential therapeutic applications in diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Further research is needed to fully understand its mechanisms of action and potential applications.
Synthesemethoden
D-Methionine, 2-hydroxy- can be synthesized through a reaction between methionine and hydrogen peroxide in the presence of a catalyst such as copper or iron. The reaction leads to the formation of 2-hydroxy-4-methylthiobutyric acid, which can be further converted to D-Methionine, 2-hydroxy-.
Wissenschaftliche Forschungsanwendungen
D-Methionine, 2-hydroxy- has been studied for its potential therapeutic effects in various diseases and conditions. It has been found to have antioxidant properties, which can help reduce oxidative stress and inflammation. In addition, it has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
103063-65-6 |
|---|---|
Produktname |
D-Methionine, 2-hydroxy- |
Molekularformel |
C5H11NO3S |
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
2-amino-2-hydroxy-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO3S/c1-10-3-2-5(6,9)4(7)8/h9H,2-3,6H2,1H3,(H,7,8) |
InChI-Schlüssel |
AQPJRTNUBAWORL-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)(N)O |
Kanonische SMILES |
CSCCC(C(=O)O)(N)O |
Synonyme |
D-Methionine, 2-hydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)
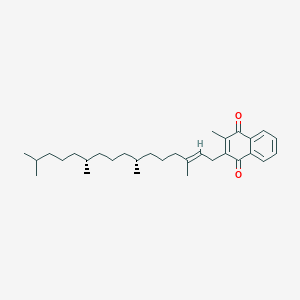
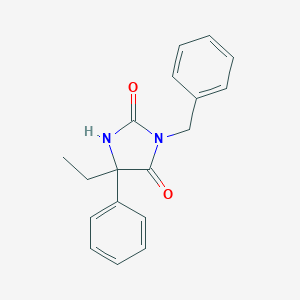
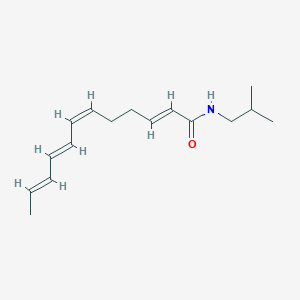

![1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene](/img/structure/B21532.png)
![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)
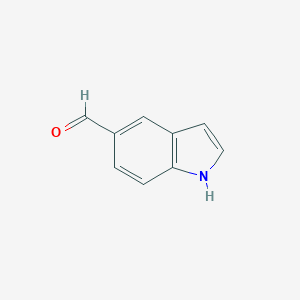
![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)
